Product packaging for Verazide(Cat. No.:CAS No. 93-47-0)

Verazide

Cat. No.: B1235804
CAS No.: 93-47-0
M. Wt: 285.30 g/mol
InChI Key: HPXIKMBHOXLFOR-LICLKQGHSA-N
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Description

Contextualization within Relevant Chemical Classes (e.g., Hydrazones)

Verazide, chemically known as N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide, belongs to the class of organic compounds called hydrazones. Hydrazones are characterized by the presence of a C=N-N functional group and are formed through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone. In the case of this compound, it is synthesized from the reaction of isoniazid (B1672263) (isonicotinic acid hydrazide) and 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) anu.edu.aunih.gov. The resulting structure combines the pyridine (B92270) ring of isoniazid with the dimethoxybenzene moiety of veratraldehyde through a hydrazone linkage.

Hydrazones, including this compound, are recognized for their diverse biological activities, which have led to their investigation in various therapeutic areas jalsnet.commdpi.com. The structural versatility of hydrazones allows for the synthesis of a wide array of derivatives with differing electronic and steric properties, influencing their pharmacological profiles.

Overview of Historical Research and Development Trajectories

The development of this compound as a research compound has its roots in the mid-20th century, a period marked by intense efforts to discover new and improved treatments for tuberculosis. Research conducted in Australia, particularly at the University of Melbourne, was pivotal in the investigation of this compound. Professor Sydney D. Rubbo and his collaborators played a key role in exploring the potential of this compound as a therapeutic agent for pulmonary tuberculosis anu.edu.auatsjournals.orgatsjournals.org. In November 1955, Professor Rubbo was recognized as a co-discoverer of this new anti-tuberculosis drug superstock.com.

The primary motivation for developing isoniazid derivatives like this compound was to create compounds with a better therapeutic index than isoniazid itself. Early research indicated that this compound was potentially less toxic than its parent compound mdpi.comatsjournals.org. Clinical trials for this compound commenced in Australia, aiming to determine if it offered a superior chemotherapeutic profile compared to isoniazid atsjournals.orgatsjournals.org. A 1957 report in the Athens Banner-Herald highlighted the development of this compound by Professor Sydney D. Rubbo, noting its potential to overcome some of the limitations of isoniazid usg.edu.

Significance as a Research Compound in Antimicrobial and Antitubercular Studies

This compound holds considerable significance as a research compound, primarily due to its close relationship with isoniazid, a cornerstone of tuberculosis treatment. The in vivo effectiveness of this compound is largely attributed to its hydrolysis, which releases isoniazid as the active metabolite jalsnet.com. This mechanism of action is centered on the inhibition of mycolic acid synthesis, a critical component of the cell wall of Mycobacterium tuberculosis pediatriconcall.comnih.gov.

Research has shown that this compound exhibits antituberculous activity that is comparable to isoniazid in vitro atsjournals.org. The structural modification of isoniazid to form this compound was a strategic approach to block the N-acetylation process that deactivates isoniazid in the body, potentially leading to more sustained drug levels nih.gov. This characteristic has made this compound and other hydrazone derivatives of isoniazid subjects of interest in the ongoing search for more effective antitubercular agents, especially in the context of drug-resistant tuberculosis researchgate.net.

Studies on various hydrazone derivatives, including those structurally similar to this compound, have explored their antimicrobial potential against a range of bacterial and fungal pathogens. For instance, research on a series of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives, which includes this compound, has provided data on their minimum inhibitory concentrations (MIC) against various microbes researchgate.net.

Research Findings on this compound and Related Hydrazones

The following tables summarize key research findings related to the antimicrobial activity of this compound and its structural analogs.

Antimicrobial Activity of (E)-N'-(substituted benzylidene)isonicotinohydrazide Derivatives (MIC in µg/mL)
CompoundSubstituentS. aureusB. subtilisE. coliC. albicansA. niger
This compound (2e)3,4-di-OCH312.525252550
2f3,4,5-tri-OCH312.512.5252525
2g4-OH, 3-OCH312.512.52512.525

Data sourced from a study on (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives researchgate.net.

Chemical Properties of this compound
PropertyValue
Chemical FormulaC15H15N3O3
Molar Mass285.30 g/mol
IUPAC NameN'-[(E)-(3,4-dimethoxyphenyl)methylidene]isonicotinohydrazide
SynonymsVerazidum, N'-Veratrylideneisoniazid

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O3 B1235804 Verazide CAS No. 93-47-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93-47-0

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

HPXIKMBHOXLFOR-LICLKQGHSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Verazide and Analogues

Strategies for the Chemical Synthesis of Verazide

The synthesis of this compound involves the formation of a hydrazone linkage. As a derivative of isoniazid (B1672263), its synthesis typically utilizes isonicotinic acid hydrazide as a key precursor. nih.govmdpi.com

Conventional Synthetic Routes

Conventional synthesis of hydrazones, including this compound, commonly involves the condensation reaction between a hydrazide and an aldehyde or ketone. For this compound, this entails the reaction of isonicotinic acid hydrazide with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). This reaction is often conducted by heating the reactants in an organic solvent, such as ethanol (B145695), frequently with the addition of a catalytic amount of acid to facilitate the condensation and water removal. nih.govjst.go.jp

A general procedure for the synthesis of N-acylhydrazone derivatives involves heating equimolar amounts of the corresponding benzohydrazide (B10538) and aldehyde in ethanol. nih.gov While specific detailed procedures and yields solely for this compound's conventional synthesis were not extensively detailed in the search results, the general approach for hydrazone formation from hydrazides and aldehydes is well-established in organic chemistry literature and is applicable to this compound. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been directed towards developing more environmentally friendly methods for synthesizing chemical compounds, including hydrazones. researchgate.netchemmethod.com These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. researchgate.netmdpi.comacs.org

Green chemistry techniques applied to hydrazone synthesis include the use of alternative energy sources such as microwave irradiation and ultrasound. researchgate.netchemmethod.comekb.eg These methods can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netchemmethod.com Furthermore, the use of water or ethanol as solvents instead of more toxic organic solvents aligns with green chemistry principles. chemmethod.comekb.eg

Research has demonstrated the effectiveness of microwave irradiation for the rapid synthesis of hydrazide derivatives and Schiff bases (a type of imine, structurally related to hydrazones), often achieving high yields in short reaction times and utilizing water as a solvent. chemmethod.com Similarly, ultrasonic waves have been employed to accelerate and enhance organic reactions, including the synthesis of hydrazones, leading to increased yields and decreased reaction times. ekb.eg While specific studies on the green synthesis of this compound were not prominently featured, these general green chemistry methodologies for hydrazone formation are applicable and represent promising avenues for the sustainable production of this compound.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is primarily driven by the desire to explore structure-activity relationships and potentially identify compounds with improved or altered biological properties. mdpi.comjst.go.jpnih.gov

Structural Modifications and Design Rationale

Structural modifications of this compound and related hydrazone compounds typically involve altering either the hydrazide portion (derived from isonicotinic acid in this compound) or the aldehyde/ketone portion (derived from 3,4-dimethoxybenzaldehyde). nih.govjst.go.jp The rationale behind these modifications is to investigate the impact of different substituents on factors such as lipophilicity, electronic properties, and steric bulk, which can influence interactions with biological targets. mdpi.comnih.gov

For instance, studies on nicotinic acid hydrazide derivatives have explored the effect of various substituents on a pendant phenyl ring on antimycobacterial activity. jst.go.jpnih.gov The incorporation of lipophilic electron-withdrawing halogen groups, for example, has been shown to improve antimycobacterial activity in some cases. nih.gov

Preparation of Hydrazone-Containing Scaffolds Related to this compound

The core reaction for preparing hydrazone-containing scaffolds related to this compound remains the condensation of a hydrazide with a carbonyl compound. nih.gov By varying the starting hydrazide and the aldehyde or ketone, a diverse array of hydrazone structures can be synthesized. nih.govnih.gov

Examples of hydrazides used in the synthesis of related scaffolds include benzohydrazides, hydroxybenzohydrazides, and other (hetero)carboxylic acid hydrazides. jst.go.jpnih.gov These hydrazides are then reacted with various aromatic or aliphatic aldehydes and ketones to form the desired hydrazone derivatives. nih.govnih.gov This modular approach allows for the systematic generation of compound libraries for biological screening and structure-activity relationship studies. researchgate.net

Research has also focused on synthesizing hydrazone derivatives based on different core scaffolds, such as gabapentin-derived hydrazide-hydrazones or triazine-based hydrazone derivatives, highlighting the versatility of the hydrazone moiety in constructing diverse chemical structures. researchgate.netmdpi.com

Optimization of Synthetic Pathways and Yield Enhancement

Optimization of synthetic pathways for this compound and its analogues is crucial for efficient and scalable production. Efforts in this area focus on improving reaction conditions to maximize yield, reduce reaction time, and minimize the formation of byproducts. researchgate.netnih.gov

Optimization strategies include the systematic investigation of various parameters such as solvent, temperature, reaction time, and catalyst. nih.govjst.go.jpresearchgate.net The use of catalysts, including Lewis acids like CeCl3·7H2O or heterogeneous catalysts, has been explored to enhance the rate and efficiency of hydrazone formation. rsc.org

Green chemistry techniques, as mentioned earlier, also contribute to yield enhancement and process optimization by providing alternative, more efficient reaction conditions. researchgate.netchemmethod.comekb.eg Microwave irradiation and sonochemical methods have been shown to lead to higher yields and shorter reaction times compared to conventional thermal methods for hydrazone synthesis. researchgate.netchemmethod.comekb.eg

Detailed research findings on yield improvements for specific hydrazone syntheses highlight the benefits of optimized conditions. For instance, a study on the synthesis of 4-hydroxybenzoic acid hydrazide derivatives showed a significant increase in yield (from 65% to 93%) and a drastic reduction in reaction time (from 2 hours to 3 minutes) when switching from conventional reflux in ethanol to microwave irradiation without recrystallization. chemmethod.com While this specific example is not for this compound itself, it illustrates the potential for optimization in hydrazone synthesis.

The development and assessment of green synthesis methods for hydrazides have also demonstrated improved metrics such as atom economy, atom efficiency, and reaction mass efficiency, alongside increased yields and reduced reaction times when compared to conventional two-step processes. researchgate.net

Synthetic MethodTypical Solvent(s)Typical ConditionsPotential AdvantagesReference
Conventional CondensationEthanol, Methanol, etc.Heating (e.g., reflux), Acid catalyst (optional)Well-established, simple setup nih.govjst.go.jp
Microwave IrradiationWater, EthanolMicrowave heatingShorter reaction time, Higher yield, Reduced solvent researchgate.netchemmethod.com
Ultrasound IrradiationEthanol, etc.Ultrasonic wavesIncreased yield, Decreased reaction time ekb.eg

These optimization efforts contribute to making the synthesis of this compound and its analogues more efficient, cost-effective, and environmentally sustainable.

Pre Clinical Investigation of Verazide S Biological Activities

In Vitro Studies on Cellular Models

In vitro investigations utilizing cellular models are crucial for understanding the direct effects of Verazide on various microorganisms and its interactions with non-human cells at a fundamental level.

Assessment of Antimycobacterial Activity

This compound has demonstrated notable activity against mycobacteria, the causative agents of tuberculosis. As a derivative of isoniazid (B1672263), it possesses tuberculostatic properties. nih.gov Research indicates that this compound has been developed with a focus on the treatment of pulmonary tuberculosis. ncats.io Studies have evaluated its in vitro efficacy against Mycobacterium tuberculosis, including drug-resistant strains. researchgate.net It is reported to be equally effective as isoniazid against susceptible strains and has shown greater activity than the parent compound against multidrug-resistant M. tuberculosis (MDR-TB) strains. ncats.ioresearchgate.net The in vitro activity of this compound has been reported with a high value of 0.06 µg/ml. ncats.io The presence of the N-acyl hydrazone moiety with para-pyridine substitution in this compound is associated with potent antimycobacterial activity. researchgate.net

Detailed in vitro antimycobacterial activity data can be summarized as follows:

Microorganism StrainIn Vitro Activity (MIC)NotesSource
Mycobacterium tuberculosis0.06 µg/mlHigh in vitro activity ncats.io
MDR-M. tuberculosis strainsMore active than INHHybridized form of veratraldehyde-INH researchgate.net
Mycobacterium tuberculosis H37RvEvaluatedPotent activity observed researchgate.net
Clinical MDR-TB isolatesEvaluatedN-acyl hydrazone moiety is significant researchgate.net
Mycobacterium avium complexActive againstSelected by molecular topology ncats.io

Evaluation of Antibacterial Spectrum and Efficacy

Beyond its primary focus on mycobacteria, this compound has also been mentioned in the context of broader antibacterial activity. Hydrazone-type compounds, to which this compound belongs, are known to possess antibacterial properties. nih.govresearchgate.net this compound has been noted for its in vitro activity, including against gram-positive bacteria. biosynth.com While the specific details of this compound's full antibacterial spectrum and comprehensive efficacy data against a wide range of bacterial species were not extensively detailed in the search results, its classification within the hydrazone class suggests potential activity that warrants further investigation. nih.govsci-hub.se

Analysis of Antifungal Effects

The antifungal effects of this compound have been explored to some extent, primarily within the broader context of hydrazone derivatives. Hydrazone-type compounds have been reported to exhibit antifungal activity. nih.govresearchgate.net While one source lists this compound among pharmaceuticals and mentions the evaluation of related derivatives against antifungal targets, specific data detailing this compound's direct antifungal efficacy against particular fungal species was not prominently available in the search results. uni-goettingen.de Research into the antifungal potential of hydrazone structures suggests that this could be an area for further dedicated study regarding this compound.

Investigation of Cellular Uptake and Metabolism in Non-Human Cell Lines

Understanding how this compound interacts with and is processed by cells is important for assessing its pharmacological profile. Studies on cellular uptake and metabolism often utilize non-human cell lines as models. General mechanisms of cellular uptake, such as endocytosis and pinocytosis, have been studied in various cell types, including non-human mammalian cells like Vero cells and mouse cells. nih.govfrontiersin.orgnih.govmdpi.comdovepress.com These studies highlight the complexity of how different substances enter cells and the factors influencing these processes. However, specific published data detailing the cellular uptake pathways or metabolic fate of this compound itself within non-human cell lines were not found in the provided search results.

In Vivo Studies in Non-Human Organism Models

In vivo studies using non-human organism models are essential for evaluating the efficacy of a compound in a complex biological system and against actual infections.

Efficacy Evaluation in Animal Models of Infection

This compound's efficacy has been evaluated in animal models, particularly in the context of tuberculosis infection. Mice are commonly used laboratory animals for preclinical studies of antituberculosis agents. ncats.ionih.gov In a mouse model of tuberculosis, this compound demonstrated activity against the infection. ncats.io Administration of this compound at a dose of 10 mg/kg at weekly intervals showed a fair degree of activity. ncats.io Increasing the dose to 30 mg/kg with only three injections resulted in almost complete healing of tuberculosis ulcers in mice. ncats.io This finding suggests that this compound possesses significant in vivo efficacy against mycobacterial infection in a relevant animal model. Animal models like mice, ferrets, cotton rats, and guinea pigs are widely used for evaluating the efficacy of anti-infective compounds, providing valuable insights into their potential clinical application. nih.govplos.orgmdpi.comesfri.eu

Based on the conducted searches, detailed preclinical pharmacokinetic, biodistribution, and comparative analysis data specifically pertaining to the chemical compound this compound (CID 9574235) in animal models, including detailed research findings and data tables, were not found within the available search results.

This compound (CID 9574235) is identified as a derivative of isoniazid with reported tuberculostatic activity dovepress.comd-nb.info. While general information exists regarding the importance and methodologies of preclinical pharmacokinetic studies, biodistribution studies, and comparative analyses with related compounds in animal models d-nb.infochelatec.combiotechfarm.co.ilmdpi.comallucent.comnoblelifesci.comwuxiapptec.comnih.govresearchgate.netnih.govnih.govnih.govdrughunter.comappliedstemcell.comjaguargenetherapy.comjaguargenetherapy.com, and comparative studies on other antitubercular agents like isoniazid and pyrazinamide (B1679903) have been reported in various animal models nih.govmdpi.comnih.govnih.govwellcomeopenresearch.orgdovepress.commdpi.com, specific data for this compound (CID 9574235) in these contexts was not retrieved.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content, including detailed research findings and data tables, for the specified sections (3.2.2. Pharmacokinetic and Biodistribution Studies in Pre-clinical Models and 3.2.3. Comparative Analysis with Related Compounds in Animal Models) of the article based on the information obtained from the searches.

Molecular and Biochemical Mechanisms of Action

Elucidation of Target Interactions and Binding Mechanisms

Identification of Molecular Targets in Pathogenic Organisms

Identifying molecular targets in pathogenic organisms is a crucial step in understanding how a compound exerts its effects frontiersin.orgmdpi.comcssb-hamburg.de. For compounds with reported tuberculostatic activity like Verazide, potential targets would logically reside within Mycobacterium tuberculosis, the causative agent of tuberculosis nih.govuctm.edu. The search for new anti-tuberculosis agents often involves investigating enzymes critical for the survival and growth of M. tuberculosis, such as those involved in cell wall biosynthesis or regulatory networks uctm.edu.

In the broader context of antivirals, compounds like ribavirin (B1680618) are understood to target viral replication machinery. Ribavirin, for instance, is metabolized intracellularly and its active form, ribavirin triphosphate (RTP), is a potent inhibitor of viral RNA polymerase drugbank.comnih.govnih.govhmdb.ca. It can also interfere with messenger RNA (mRNA) guanylyltransferase, an enzyme involved in the capping of viral mRNA drugbank.comhmdb.ca.

Analysis of Enzyme Inhibition Kinetics (e.g., IMPDH, RNA Polymerase where applicable to class)

Enzyme inhibition kinetics studies provide valuable data on how a compound interacts with its molecular target, including the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's affinity for the enzyme khanacademy.orgmedschoolcoach.comlibretexts.orglabster.comwikipedia.org.

For ribavirin, its monophosphate form (RMP) is a competitive inhibitor of inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) drugbank.comnih.govnih.govhmdb.canih.gov. IMPDH is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the synthesis of both DNA and RNA drugbank.comnih.govnih.gov. By inhibiting IMPDH, RMP leads to a depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools drugbank.comnih.govnih.govhmdb.ca. Ribavirin triphosphate (RTP) is reported to directly inhibit viral RNA polymerase by binding to its nucleotide binding site, thereby preventing the incorporation of correct nucleotides and leading to reduced viral replication or the production of defective viral particles drugbank.comnih.govhmdb.ca.

While specific enzyme inhibition kinetics for this compound were not found, if its tuberculostatic activity involves similar mechanisms to other antimicrobials, studies would likely focus on key enzymes in M. tuberculosis.

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling are widely used techniques to predict the binding orientation and affinity of a small molecule (ligand) to a target protein journalirjpac.comjscimedcentral.comasianjpr.commdpi.comsciety.org. These methods can provide insights into the potential interactions between a compound like this compound and its hypothesized molecular targets in pathogenic organisms journalirjpac.comasianjpr.com.

Computational modeling can help visualize the three-dimensional structure of the ligand-target complex and estimate binding energies journalirjpac.comjscimedcentral.comasianjpr.commdpi.com. This is valuable for understanding the molecular basis of inhibition or modulation and can guide the design of more potent analogs jscimedcentral.com. Studies involving molecular docking typically analyze the interactions between the ligand and amino acid residues in the binding site of the target protein mdpi.com.

For compounds with potential activity against specific pathogens, computational approaches can be used to screen libraries of compounds against identified or predicted targets, such as enzymes essential for bacterial or viral survival frontiersin.orgmdpi.comcssb-hamburg.de.

Impact on Cellular Pathways and Processes in Non-Human Systems

Interference with Nucleic Acid Synthesis and Replication

Interference with nucleic acid synthesis and replication is a common mechanism for antiviral and some antibacterial agents nih.govwikipedia.orgnih.govnih.govhmdb.capharmacompass.comthegoodscentscompany.com. As a derivative with reported tuberculostatic activity, this compound could potentially interfere with nucleic acid processes in M. tuberculosis.

For ribavirin, its interference with nucleic acid synthesis is a key part of its antiviral mechanism. Ribavirin, after being phosphorylated, can act as a guanosine analog and be incorporated into viral RNA during replication wikipedia.orghmdb.ca. This can lead to increased mutation frequency in the viral genome, a phenomenon known as "error catastrophe," which can be lethal to the virus drugbank.comhmdb.ca. Additionally, the depletion of GTP pools due to IMPDH inhibition by ribavirin monophosphate further hinders viral RNA synthesis drugbank.comnih.govnih.govhmdb.ca.

Some antifungal agents also interfere with nucleic acid synthesis. For example, fluorinated pyrimidines interfere with pyrimidine (B1678525) metabolism, leading to the inhibition of DNA and RNA biosynthesis in fungi frontiersin.orgjptcp.com.

Modulation of Protein Synthesis Pathways

Modulation or inhibition of protein synthesis pathways is another mechanism employed by various antimicrobial agents to inhibit the growth or replication of pathogenic organisms biosynth.comnih.govfrontiersin.orgnih.gov. Inhibiting protein synthesis can prevent the pathogen from producing essential enzymes, structural proteins, and other factors required for its survival and proliferation biosynth.comnih.gov.

For ribavirin, the depletion of intracellular GTP pools resulting from IMPDH inhibition can indirectly affect viral protein synthesis, as GTP is required for translation drugbank.comnih.govhmdb.ca. Furthermore, some research suggests that ribavirin triphosphate (RTP) might directly interact with components of the protein synthesis machinery, such as eukaryotic initiation factor 4E (eIF4E), although this has been studied in the context of human cells and viral infections wikipedia.org.

Certain antifungal peptides are also known to disrupt protein synthesis by interfering with yeast cytoplasmic enzymes involved in translation wikipedia.org. Some antibiotics target bacterial protein synthesis by binding to ribosomal subunits biosynth.com.

While direct evidence for this compound's impact on nucleic acid or protein synthesis pathways in pathogenic organisms was not found in the search results, these are common targets for antimicrobial compounds, and further research would be needed to determine if this compound utilizes similar mechanisms in M. tuberculosis or other relevant non-human systems.

Influence on Metabolic Adaptations of Target Cells

This compound is recognized as a tuberculostatic agent, sharing a relationship with isoniazid (B1672263), a well-established drug used in the treatment of tuberculosis. guidetopharmacology.orgwikipedia.orgmims.com Isoniazid functions as a prodrug that requires activation by the bacterial catalase-peroxidase enzyme KatG in Mycobacterium tuberculosis. wikipedia.org The activated form inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, thereby affecting cell wall metabolism and leading to cell death in rapidly dividing bacteria. wikipedia.orgmims.com

Given this compound's structural relationship to isoniazid, it is plausible that its mechanism of action may involve similar pathways, potentially impacting the metabolic processes necessary for mycobacterial cell wall synthesis or other vital metabolic adaptations required for survival and growth. However, specific research detailing how this compound itself, independently of potential hydrolysis to isoniazid, directly influences the metabolic adaptations within target cells, such as Mycobacterium tuberculosis, is not extensively described in the provided information. Studies have indicated that this compound is sparingly soluble in water but readily soluble in dilute acid solutions, where it is hydrolyzed to isoniazid and veratraldehyde. mims.com This suggests that part of its activity in vivo might be mediated through the release of isoniazid.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its observed biological activity. These studies are fundamental in medicinal chemistry for understanding how modifications to a compound's structure can impact its potency, efficacy, and selectivity.

Correlating Structural Features with Biological Activity

This compound belongs to the class of hydrazone compounds, which have been investigated for various biological activities, including antimicrobial and antitubercular effects. fishersci.ielipidmaps.org Its structure incorporates a pyridine-4-carboxamide moiety linked via a hydrazone (C=N-NH-) functional group to a 3,4-dimethoxyphenyl group derived from veratraldehyde. guidetopharmacology.orgwikipedia.org

The tuberculostatic activity of this compound is noted, and its relationship to isoniazid (isonicotinic acid hydrazide) highlights the importance of the isonicotinoyl hydrazide scaffold for antimycobacterial activity. guidetopharmacology.orgwikipedia.orgmims.commims.com SAR studies on hydrazone derivatives often explore the impact of substituents on the aromatic rings or modifications to the hydrazone linker on biological activity. While specific detailed SAR studies focused solely on a wide range of this compound analogs are not extensively provided, its inclusion alongside other hydrazones like Salizide and Nifuroxazide in research suggests comparative analyses of their structural differences and corresponding activities are relevant in this field. fishersci.ielipidmaps.orgwikipedia.org The presence of the dimethoxyphenyl group in this compound, compared to the simple pyridine (B92270) ring in isoniazid, represents a key structural difference that would be a focus of SAR investigations to understand its contribution to this compound's properties, including potency, spectrum of activity, and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by developing mathematical models that relate a set of molecular descriptors (numerical representations of chemical structure and properties) to biological activity. fishersci.atciteab.comfishersci.no These models can be used to predict the activity of new compounds and guide the design of molecules with improved properties. citeab.com

This compound has been included in QSAR studies investigating compounds with potential antimycobacterial activity. For instance, this compound was part of a 2D QSAR study focusing on novel pyridine and related compounds. wikipedia.org Another study utilized QSAR models based on topological indices to predict the in vitro activity of various drugs, including this compound, against Mycobacterium avium complex. In this study, this compound was assigned a Discriminant Function (DF) value and a probability score related to its predicted activity against M. avium.

Advanced Research Methodologies and Techniques

Spectroscopic and Analytical Characterization for Research Purposes

Spectroscopic and analytical techniques are fundamental in the elucidation of the molecular structure and properties of Verazide. These methods provide detailed information about the atomic arrangement, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. royalsocietypublishing.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound molecule. royalsocietypublishing.orgchegg.com

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to each unique proton in the molecule would be observed. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. For instance, aromatic protons on the pyridine (B92270) and dimethoxy-substituted benzene (B151609) rings would appear in distinct regions of the spectrum. The protons of the two methoxy (B1213986) (-OCH₃) groups would likely appear as sharp singlet peaks, while the azomethine proton (-CH=N-) would also present a characteristic singlet. The protons on the pyridine ring would exhibit splitting patterns (e.g., doublets, triplets) due to coupling with adjacent protons, providing information about their relative positions. researchgate.net A related compound, 3,4-dimethoxybenzaldehyde (B141060), which is a precursor to this compound, shows characteristic signals for its aldehyde and aromatic protons. chegg.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Pyridine)7.5 - 8.8120 - 150
Aromatic CH (Benzene)6.9 - 7.8110 - 130
Azomethine CH~8.5~145
Methoxy OCH₃~3.9~56
Amide NH~12-
Carbonyl C=O-~164
Aromatic C (quaternary)-125 - 160

Note: The values in this table are predicted based on typical chemical shifts for similar functional groups and structural motifs found in related hydrazone compounds. jst.go.jpdovepress.com Actual experimental values may vary.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. science.govjocpr.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that acts as a molecular "fingerprint". scispace.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the amide group, typically appearing around 1660-1680 cm⁻¹. The N-H stretching vibration of the amide group would be observed in the region of 3200-3300 cm⁻¹. The C=N stretching of the imine group would show a band around 1600-1640 cm⁻¹. The aromatic C=C stretching vibrations from both the pyridine and benzene rings would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would be visible around 1250 cm⁻¹ and 1020 cm⁻¹. jst.go.jpbch.rocarlroth.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)
AmideN-H stretch3200 - 3300
AmideC=O stretch1660 - 1680
ImineC=N stretch1600 - 1640
AromaticC=C stretch1450 - 1600
Ether (Methoxy)C-O stretch1200 - 1260 and 1020-1040
AromaticC-H stretch3000 - 3100

Note: These are typical ranges for the specified functional groups and are consistent with data reported for similar isonicotinoyl hydrazone structures. jst.go.jpbch.ro

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. molbase.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. dovepress.comscispace.com

For this compound, with a molecular formula of C₁₅H₁₅N₃O₃, the calculated molecular weight is approximately 285.30 g/mol . nih.gov In an MS experiment, this compound would be ionized, and the resulting molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed at an m/z corresponding to its molecular weight. A study on the related compound 2,4-Dimethoxy Benzaldehyde Isonicotinoyl Hydrazone reported a molecular ion peak at m/z 286 (M+1), which is consistent with the expected mass of a positional isomer of this compound. jocpr.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. The energetic ionization process can cause the molecular ion to break into smaller, charged fragments. chemicalbook.com The analysis of the mass differences between the fragments can help to deduce the structure of the original molecule. For this compound, common fragmentation pathways could involve the cleavage of the amide bond, the C-N bond of the hydrazone, or the loss of the methoxy groups.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment Identity
285[C₁₅H₁₅N₃O₃]⁺ (Molecular Ion)
254[M - OCH₃]⁺
164[C₉H₉O₂]⁺ (Dimethoxybenzyl fragment)
134[C₈H₆O]⁺
122[C₆H₄N₂O]⁺ (Isonicotinoyl fragment)
106[C₆H₄NO]⁺
78[C₅H₄N]⁺ (Pyridine fragment)

Note: The fragmentation pattern is a prediction based on the structure of this compound and common fragmentation behaviors of similar compounds. dovepress.com

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. dntb.gov.ua Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two such techniques that provide valuable information about the thermal stability and phase transitions of a compound like this compound. thaiscience.infoscience.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. thaiscience.info A TGA thermogram of this compound would indicate its decomposition temperature and thermal stability. For many isonicotinoyl hydrazone derivatives, thermal stability has been observed up to temperatures around 200-300 °C. science.govrsc.org The analysis can reveal the loss of volatile components or the decomposition of the compound at specific temperature ranges. rsc.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. dntb.gov.ua A DSC curve can identify phase transitions such as melting, crystallization, and glass transitions. torontech.com For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be observed. A reported melting point for this compound is 189-190 °C. researchgate.net Polymorphic transitions, if any, could also be detected as thermal events in the DSC scan. science.govresearchgate.net

Interactive Data Table: Expected Thermal Analysis Data for this compound

Analysis TechniqueProperty MeasuredExpected Observation for this compound
TGAMass change vs. TemperatureStable up to a certain temperature, followed by decomposition.
DSCHeat flow vs. TemperatureA sharp endothermic peak around 189-190 °C corresponding to melting.

Note: The expected observations are based on the reported melting point and general thermal behavior of related hydrazone compounds. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Computational Chemistry and Bioinformatics Approaches

Computational chemistry and bioinformatics provide powerful tools to complement experimental studies by offering insights into the molecular properties and behavior of compounds at an atomic level.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule like this compound. nih.gov

For this compound, MD simulations can be used to explore its different possible three-dimensional arrangements (conformations) in solution. The molecule possesses several rotatable bonds, including the C-N and N-N bonds of the hydrazone linkage and the bonds connecting the aromatic rings. Rotation around these bonds can lead to different conformers, which may have different energies and biological activities. nih.govresearchgate.net

MD simulations can help identify the most stable conformations of this compound by calculating the potential energy of the system over the simulation trajectory. nih.gov The analysis of these simulations can reveal the flexibility of different parts of the molecule and the interactions (such as hydrogen bonds) that stabilize certain conformations. Such studies have been performed on other isonicotinoyl hydrazone derivatives to understand their stability and interaction with biological targets. science.gov

Interactive Data Table: Key Parameters in Molecular Dynamics Simulation of this compound

ParameterDescriptionRelevance to this compound Analysis
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of the system.Determines the accuracy of the simulation in representing the physical behavior of this compound.
Solvent ModelRepresentation of the solvent (e.g., water) in the simulation box.Crucial for studying the conformational preferences of this compound in a biologically relevant environment.
Simulation TimeThe duration of the simulation.Longer simulation times allow for more extensive sampling of the conformational space.
Temperature and PressureControlled parameters to mimic experimental conditions.Ensures the simulation reflects the behavior of this compound under specific conditions.
Conformational AnalysisAnalysis of the trajectory to identify stable conformations and their populations.Provides insights into the dynamic behavior and potential bioactive conformations of this compound. nih.gov

Note: This table outlines the general parameters and their importance in setting up and analyzing an MD simulation for a molecule like this compound.

Virtual Screening and Ligand-Based Drug Design

In Vitro Assay Development and Optimization

The development of robust and efficient in vitro assays is fundamental to the experimental evaluation of compounds like this compound. pharmaron.comcriver.comselvita.comacs.org These assays provide the necessary data on a compound's activity and mechanism of action before it can be considered for further development.

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target or pathway. researchgate.net In the field of antitubercular drug discovery, whole-cell phenotypic screening is a common HTS approach. researchgate.net This involves exposing Mycobacterium tuberculosis to a large library of compounds and identifying those that inhibit bacterial growth.

Several HTS campaigns have successfully identified novel antitubercular agents. For example, a screening of a "SoftFocus" library led to the identification of a series of 6-dialkylaminopyrimidine carboxamides with potent activity against M. tuberculosis. researchgate.net While not directly this compound, this study exemplifies the HTS workflow used to discover new antitubercular chemotypes. The process typically involves a primary screen to identify "hits," followed by secondary assays to confirm activity, determine potency (e.g., Minimum Inhibitory Concentration - MIC), and triage out compounds with undesirable properties. researchgate.netnih.gov

One study reported on the HTS of 137,000 compounds which identified six inhibitors of the ClpP protease in S. aureus, a strategy that could be adapted for M. tuberculosis. bioascent.com Another example is the identification of a potent adamantyl urea (B33335) derivative through phenotype-based MIC screening against M. tuberculosis. bioascent.com

Reporter gene assays are a powerful tool for elucidating the mechanism of action of antimicrobial compounds. asm.org These assays utilize genetically modified bacteria that express a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP) in response to the inhibition of a specific cellular pathway. asm.orgfrontiersin.org

For antitubercular drugs like isoniazid (B1672263) and its derivatives, which inhibit cell wall synthesis, reporter strains have been developed where the reporter gene is placed under the control of a promoter that is induced by cell wall stress. asm.org For instance, the promoter of the iniBAC operon is known to be upregulated upon exposure to isoniazid. asm.org A study described the use of a bioluminescence reporter assay coupling the luxCDABE operon to the iniBAC promoter (PiniB-LUX). asm.org When these reporter cells are treated with a compound that inhibits cell wall synthesis, the iniBAC promoter is activated, leading to the production of luciferase and a measurable light signal. This provides a real-time, non-destructive method to identify compounds that act on this pathway. asm.org

Similarly, reporter systems have been developed to detect DNA damage, using promoters of genes like recA. asm.org By using a panel of such reporter strains, researchers can rapidly classify new compounds based on their mechanism of action. A study on pyridine carboxamide analogues, which are structurally related to this compound, used such reporter strains to show that several of these compounds interfered with cell wall metabolism. bbrc.in

Table 2: Reporter Gene Assays in Antitubercular Drug Discovery

Reporter SystemPromoter UsedPathway DetectedExample ApplicationReference
Bioluminescence (luxCDABE)PiniBCell Wall Synthesis InhibitionScreening for compounds with isoniazid-like activity. asm.org
Bioluminescence (luxCDABE)PrecADNA DamageDifferentiating mechanism of action from cell wall inhibitors. asm.org
Green Fluorescent Protein (GFP)ConstitutiveGeneral Viability/Growth InhibitionHigh-throughput screening for antimycobacterial agents. bbrc.in
Nanoluciferase (nluc)Phage-basedGeneral ViabilityRapid drug susceptibility testing for isoniazid. frontiersin.org

High-Throughput Screening (HTS) Methodologies

Genomic and Proteomic Approaches in Mechanism Studies

Genomic and proteomic technologies provide a global view of the cellular response to drug treatment, offering deep insights into the mechanism of action of compounds like this compound.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful method to understand how a compound affects a pathogen. By using DNA microarrays or RNA-sequencing (RNA-seq), researchers can measure the changes in gene expression across the entire genome of M. tuberculosis after treatment with a drug.

The transcriptional response of M. tuberculosis to isoniazid has been well-documented. bbrc.in Studies have shown that isoniazid treatment leads to the upregulation of genes involved in mycolic acid biosynthesis, such as the kasA and accD6 genes. bbrc.in This is interpreted as a compensatory response of the bacterium to the inhibition of this pathway.

More recent studies have used transcriptomics to differentiate the mechanisms of various cell wall inhibitors. For example, the transcriptional signature of azetidine (B1206935) derivatives, which also inhibit mycolic acid synthesis, was shown to be distinct from that of isoniazid, indicating a different specific target within the same pathway. This highlights the utility of transcriptomic profiling in not only identifying the general pathway affected but also in refining the understanding of a compound's specific mode of action. By comparing the transcriptomic profile of a new compound to a library of profiles from drugs with known mechanisms, researchers can form hypotheses about the new compound's target.

Proteomic Profiling for Target Identification and Pathway Mapping

Proteomic profiling represents a powerful suite of techniques for elucidating the mechanism of action of therapeutic compounds by identifying their molecular targets and mapping the biological pathways they modulate. scilifelab.se In the context of the compound this compound, while direct, large-scale experimental proteomic data is not extensively published, an understanding of its potential targets and pathways can be inferred from computational studies and knowledge of its chemical class. Advanced research methodologies like mass spectrometry-based structural proteomics provide critical insights into drug-protein interactions, which is fundamental for de-risking drug development. biognosys.com

Modern chemical proteomics utilizes methods that can deconvolve compound targets and mechanisms of action by analyzing proteome-wide changes. scilifelab.se Techniques such as the Proteome Integral Solubility Alteration (PISA) assay and the cellular thermal shift assay (CETSA) allow for the screening of ligand-induced changes in protein thermal stability across thousands of proteins simultaneously. elifesciences.org These approaches measure biophysical alterations at the proteome level, offering a global view of a compound's interactions without the need for chemical modification of the drug itself. scilifelab.sebiognosys.com

For a compound like this compound, which belongs to the N-acyl hydrazone class of antimycobacterial agents, a primary expected target is the enoyl-acyl carrier protein (ACP) reductase (InhA). core.ac.uktandfonline.com This enzyme is a crucial component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential lipids for the mycobacterial cell wall. jalsnet.com Inhibition of this pathway is a known mechanism for several antitubercular drugs. jalsnet.com

Molecular docking studies have been employed to computationally model the interaction between this compound-like compounds and their putative targets. These in-silico methods predict the binding affinity and conformation of a ligand within the active site of a target protein, providing a theoretical basis for target identification. semanticscholar.org For instance, studies on pyrrole (B145914) analogs with structures related to this compound have investigated their binding energies with the InhA protein, revealing key interactions. core.ac.uk A recent 2024 study also used computational screening to evaluate this compound among other antibacterial compounds against a mutant penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, highlighting its potential for broader antibacterial activity. acs.org

The data from such computational analyses can guide further experimental validation using proteomic techniques. A hypothetical proteomic experiment on M. tuberculosis treated with this compound would aim to identify proteins with altered expression, solubility, or thermal stability. The results would be expected to show significant changes in proteins related to the mycolic acid biosynthesis pathway, confirming InhA as a primary target. Furthermore, such an analysis could uncover off-target effects or secondary mechanisms of action by identifying other proteins and pathways impacted by the compound. scilifelab.sebiognosys.com

Detailed Research Findings

While direct experimental proteomic data for this compound is limited, computational docking studies provide valuable predictions regarding its potential molecular targets. The following table summarizes findings from in-silico analyses of this compound and related compounds against key bacterial proteins.

Table 1: In-Silico Docking and Computational Screening Data for this compound and Related Compounds

Compound/AnalogTarget ProteinOrganismAnalysis MethodKey FindingSource
Pyrrole analogs (related to hydrazones)InhA (Enoyl-ACP reductase)M. tuberculosisMolecular Docking (Sybyl-X 2.0)Compounds showed favorable hydrogen bonding and complex energies, suggesting interaction with the InhA active site. core.ac.uk
This compoundPBP3 (Penicillin-binding protein 3) F533L MutantP. aeruginosaVirtual Screening / Molecular DockingIncluded in a library of 147 antibacterial compounds screened; 47 drug-like compounds were subjected to virtual screening with binding affinities ranging from -11.3 to -4.6 kcal/mol. acs.org
N-acyl hydrazone derivativesVarious bacterial targetsM. tuberculosisGeneral AssessmentThe N-acyl hydrazone (NAH) scaffold is a key pharmacophore in several antitubercular agents, often targeting mycolic acid synthesis. researchgate.netresearchgate.net

To illustrate how proteomic profiling would be applied, the table below conceptualizes the potential findings from a hypothetical Proteome Integral Solubility Alteration (PISA) experiment on M. tuberculosis treated with this compound.

Table 2: Illustrative Data from a Hypothetical PISA Analysis of this compound-Treated M. tuberculosis

Protein IdentifiedGeneFunctionObserved ChangeImplicated PathwaySource (Methodology)
Enoyl-ACP reductaseInhAMycolic acid biosynthesisIncreased thermal stabilityCell Wall Synthesis scilifelab.seelifesciences.org
3-oxoacyl-ACP synthaseKasAMycolic acid biosynthesisDown-regulation / Decreased stabilityCell Wall Synthesis scilifelab.seelifesciences.org
Ribosomal protein S12rpsLProtein synthesisNo significant changeTranslation scilifelab.seelifesciences.org
KatGKatGCatalase-peroxidase activityNo significant changeOxidative Stress Response scilifelab.seelifesciences.org

Future Directions and Research Perspectives

Exploration of Novel Analogues for Enhanced Activity and Specificity

Research into Verazide and related hydrazone derivatives continues to explore the synthesis and evaluation of novel analogues to improve activity and specificity. This compound itself is a hydrazone of isoniazid (B1672263), and the development of new hydrazones has been a significant approach in the search for anti-TB agents. uctm.edu Studies on other hydrazone derivatives have shown that modifications to the structure can lead to enhanced activity. For instance, unsymmetrical analogues of isoxyl, another anti-TB drug containing a thiocarboxyl group, demonstrated an approximate 10-fold increase in in vitro potency against Mtb H37Rv and M. bovis BCG compared to isoxyl. jalsnet.com Similarly, studies on nicotinic acid hydrazide derivatives have indicated that the presence of lipophilic electron-withdrawing halogen groups at the para position of the phenyl ring can improve antimycobacterial activity. mdpi.com This suggests that targeted structural modifications to the this compound scaffold could yield analogues with improved efficacy or a broader spectrum of activity against resistant strains.

The synthesis of novel hydrazone-type compounds with diverse biological properties, including antimicrobial and antitubercular activities, remains an active area of research. mdpi.comroyalsocietypublishing.org The N-acylhydrazone core is particularly attractive for medicinal chemists due to its suitability for synthetic transformations. royalsocietypublishing.org Future research will likely involve the rational design of this compound analogues based on structure-activity relationship (SAR) studies, potentially incorporating different substituents or modifying the core structure to optimize interactions with biological targets.

Application of Emerging Technologies in this compound Research

Emerging technologies are poised to play a crucial role in advancing this compound research. Techniques such as computational chemistry, including density functional theory (DFT) and natural bond orbital analysis, can be used to investigate the electronic properties, charge transfer interactions, and stereo-electronic effects that contribute to the stability and bioactivity of compounds like this compound and its derivatives. holycrossngl.edu.in These computational approaches can aid in the rational design and prediction of the properties of novel analogues before their synthesis.

High-throughput screening (HTS) technologies, coupled with advancements in computer technology, are becoming increasingly possible and can be integrated with in vitro model testing systems to rapidly identify potential therapeutic agents. nih.gov While the search results did not specifically mention HTS being applied to this compound, the broader trend in drug discovery suggests that such technologies could be leveraged to screen libraries of this compound analogues for enhanced activity against relevant targets, such as Mycobacterium tuberculosis.

Furthermore, emerging technologies in research, such as machine learning (ML) techniques, are being applied to identify novel therapeutics for resistant bacterial strains by analyzing large datasets of antibacterial compounds and predicting their binding affinities and stability. acs.org Although the cited example focuses on Pseudomonas aeruginosa, similar ML approaches could potentially be adapted to study the interactions of this compound and its analogues with key enzymes or pathways in M. tuberculosis, particularly in drug-resistant strains.

Theoretical Expansion of this compound's Role in Chemical Biology

This compound's role in chemical biology can be theoretically expanded by investigating its interactions with a wider range of biological targets and pathways beyond its known tuberculostatic activity. As a hydrazone derivative, this compound contains a pharmacophore known for diverse biological and pharmacological properties, including antioxidant, antitumoral, anti-inflammatory, and antimicrobial activities, among others. royalsocietypublishing.org This suggests that this compound or its analogues might possess other bioactivities that are yet to be fully explored.

Future research could focus on elucidating the precise molecular mechanisms of this compound's action, potentially identifying new targets within M. tuberculosis or other pathogens. Given the ability of hydrazone cores to inhibit various enzymes, investigating this compound's potential inhibitory effects on other enzymatic systems could reveal new therapeutic applications or provide insights into its biological profile. royalsocietypublishing.org

Moreover, the theoretical expansion could involve studying the potential for this compound to be used in combination therapies, either to enhance its own activity, overcome resistance, or act synergistically with other drugs. The concept of combination therapy is crucial in treating complex diseases like tuberculosis and hepatitis C. uctm.eduresearchgate.netdovepress.com Understanding this compound's interactions within biological systems could pave the way for designing effective drug combinations.

Interdisciplinary Research Opportunities

Advancing research on this compound presents numerous interdisciplinary research opportunities. Collaboration between chemists, biologists, pharmacologists, and computational scientists is essential for the rational design, synthesis, biological evaluation, and mechanistic understanding of this compound and its analogues. uctm.edu

Specifically, there is a need for interdisciplinary approaches to improve the understanding of organism-host interactions in the context of diseases treated by this compound, such as tuberculosis. uctm.edu This could involve collaborations between microbiologists studying M. tuberculosis pathogenesis and pharmacologists investigating drug efficacy and host response.

The application of emerging technologies like machine learning and high-throughput screening necessitates collaboration between chemists, biologists, and data scientists. nih.govacs.org Computational chemists can work with synthetic chemists to design and prioritize the synthesis of novel analogues, while biologists can evaluate their activity, and data scientists can analyze the resulting complex datasets.

Furthermore, exploring the potential for this compound in novel drug delivery systems, such as nanomedicine approaches, would require collaboration between chemists, materials scientists, and pharmaceutical scientists. researchgate.net While the cited example focuses on nifuroxazide, a related NAH-containing compound, the principles of using nanoparticles for improved pharmacokinetics and targeted delivery could be applied to this compound.

Q & A

Q. How to resolve contradictions between in vitro potency and in vivo efficacy of this compound analogs?

  • Methodological Answer : Conduct systematic pharmacokinetic/pharmacodynamic (PK/PD) studies. Compare bioavailability (e.g., plasma concentration-time curves in murine models), tissue penetration (e.g., lung vs. liver concentrations), and metabolite stability. Use compartmental modeling to correlate MIC values with in vivo bacterial load reduction. Address discrepancies by optimizing dosing regimens or formulating analogs with enhanced solubility .
  • Example : reports high in vitro MICs but variable efficacy in animal models; this may stem from rapid hepatic clearance, necessitating structural modifications to improve metabolic stability .

Q. What strategies optimize structure-activity relationships (SAR) for this compound-derived compounds?

  • Methodological Answer : Perform multivariate analysis of substituent effects on quinoline and carboxyhydrazide moieties. Test analogs (e.g., 6a-q in ) for anti-tubercular activity, cytotoxicity (e.g., Vero cell assays), and logP values. Use QSAR models to predict binding affinity to mycobacterial targets (e.g., enoyl-acyl carrier protein reductase). Prioritize compounds with balanced hydrophilicity and target engagement .
  • Data Reference : Table 2 in highlights compound 6d (MIC = 0.02 µg/mL) as a lead candidate due to its electron-withdrawing substituents enhancing target affinity .

Q. How to design a molecular hybridization strategy for this compound-based drug candidates?

  • Methodological Answer : Integrate pharmacophores from known anti-tubercular agents (e.g., isoniazid’s hydrazide group and bedaquiline’s quinoline moiety). Use docking simulations to identify synergistic binding modes. Synthesize hybrids via Schiff base formation or click chemistry, and validate target inhibition through enzymatic assays (e.g., InhA inhibition). Cross-reference scaffold C in for a template .

Q. What statistical approaches validate this compound’s therapeutic selectivity in cytotoxicity assays?

  • Methodological Answer : Apply dose-response curves to calculate selectivity indices (SI = IC50 in mammalian cells / MIC in M. tuberculosis). Use ANOVA to compare SI values across analogs, with post-hoc Tukey tests for significance. Report 95% confidence intervals and effect sizes to contextualize clinical relevance .

Methodological Best Practices

  • Data Reproducibility : Adhere to ’s guidelines for documenting experimental protocols, including reagent lot numbers, instrument calibration details, and raw data archiving .
  • Contradiction Analysis : Follow ’s framework for qualitative discrepancy resolution, such as triangulating in vitro, in vivo, and computational data to identify confounding variables .
  • Ethical Compliance : Ensure animal studies align with ARRIVE guidelines, including randomization, blinding, and sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.